molecular formula C23H28N6O2S B2916218 N-propyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide CAS No. 1251707-19-3

N-propyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide

Cat. No. B2916218
CAS RN: 1251707-19-3
M. Wt: 452.58
InChI Key: HDOILBKPHAGTTF-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide . The pyrrolidine ring is a common feature in many biologically active compounds . It’s a five-membered ring with one nitrogen atom, and it’s often used in drug discovery due to its ability to efficiently explore the pharmacophore space .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are generally synthesized either by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a pyrrolidine ring, a phenyl group, and a sulfonyl group . The exact structure would depend on the positions of these groups in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of a pyrrolidine ring could influence its stereochemistry .

Scientific Research Applications

Synthesis and Biological Activity Prediction

The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process showcases the compound's role in creating new polycyclic systems. Biological activity predictions for these compounds suggest potential therapeutic applications, underscoring the importance of structural analysis in drug development (Kharchenko, Detistov, & Orlov, 2008).

Antibacterial Studies

Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has demonstrated moderate to significant antibacterial activity. This indicates the compound's potential in combating bacterial infections, highlighting its role in the development of new antibacterial agents (Khalid et al., 2016).

Antiepileptic Activity

The synthesis of compounds for anticonvulsant activity testing illustrates the compound's potential in addressing neurological disorders. The exploration of structure-activity relationships and the anticonvulsant activities of these compounds using various models provide insights into their therapeutic potential for treating epilepsy (Rajak et al., 2013).

Antitubercular Agents

The development of pyrrole derivatives as antitubercular agents, through the synthesis of various 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives, underscores the compound's role in tuberculosis treatment. The investigation of these compounds' antitubercular activity against Mycobacterium tuberculosis highlights their potential in contributing to new treatment options for this disease (Joshi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrrolidine derivatives can have a variety of biological activities, and their mechanisms of action can involve interactions with various biological targets .

Future Directions

Future research could involve further exploration of the biological activities of this compound and other pyrrolidine derivatives, as well as the development of new synthesis methods .

properties

IUPAC Name

8-cyclohexylsulfanyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2S/c30-20(27-15-13-26(14-16-27)18-7-3-1-4-8-18)17-29-23(31)28-12-11-24-22(21(28)25-29)32-19-9-5-2-6-10-19/h1,3-4,7-8,11-12,19H,2,5-6,9-10,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOILBKPHAGTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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